N-(1,3-benzothiazol-6-yl)benzamide - 135249-30-8

N-(1,3-benzothiazol-6-yl)benzamide

Catalog Number: EVT-3115127
CAS Number: 135249-30-8
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

Compound Description: This compound was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . It has been screened for antibacterial, antifungal, and anticancer activities.

N‐(Benzothiazol/Thiazol‐2‐yl)benzamide Derivatives

Compound Description: These derivatives were designed and synthesized as potential quorum sensing inhibitors against Pseudomonas aeruginosa . Molecular docking analyses revealed moderate to good binding affinity values.

N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide

Compound Description: These compounds are positional isomers with a nitro substituent on the benzamide phenyl ring, influencing their solid-state arrangement, absorption, and fluorescence properties . The position of the nitro group affects their geometry and intermolecular interactions.

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide

Compound Description: This compound crystallizes in a specific conformation with defined dihedral angles between its aromatic rings and amide fragment . Its crystal structure is characterized by intermolecular hydrogen bonds forming dimers and chains.

Nitazoxanide, Tizoxanide, and 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: Nitazoxanide and its active metabolite, Tizoxanide, are broad-spectrum antiparasitic compounds . NTB is a newly synthesized analog with similar activity. These compounds showed efficacy against kinetoplastid parasites, including Trypanosoma cruzi and Leishmania mexicana.

N-(1-(Benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides

Compound Description: These compounds were proposed as potential A2A receptor antagonists based on in silico modeling . Molecular docking studies suggested they might form more stable complexes with the receptor compared to the known antagonist ZM-241385.

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione

Compound Description: This compound was prepared using both traditional and microwave technology .

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: This series of compounds were synthesized and evaluated for anti-tumor activity against various cancer cell lines . Compound 2b, containing a phenolic segment, exhibited the best cytotoxicity.

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) and 2,6-Diaminobenzothiazole (DABT)

Compound Description: These compounds were synthesized and investigated as corrosion inhibitors for mild steel in acidic media [, ]. They demonstrated good inhibition efficiency, with ABTB performing better than DABT.

2-Amino-N-(7-substituted Benzo[d]thiazol-2yl)benzamide

Compound Description: This series of compounds were synthesized and characterized, exhibiting significant antimicrobial activity against various bacteria and fungi .

N‐(Benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones and N‐(Benzothiazol‐5‐yl)hexahydro‐1H‐isoindol‐1‐ones

Compound Description: These compounds were synthesized as potential protoporphyrinogen oxidase inhibitors, exhibiting promising herbicidal activity . Compound 2a, ethyl 2‐((6‐fluoro‐5‐(4,5,6,7‐tetrahydro‐1‐oxo‐1H‐isoindol‐2(3H)‐yl)benzo[d]thiazol‐2‐yl)‐sulfanyl)acetate, demonstrated potent inhibition.

N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide Derivatives

Compound Description: These heterocyclic compounds were synthesized and characterized, exhibiting antibacterial and antifungal activities .

N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide Derivatives

Compound Description: Similar to the furan-containing derivatives, these heterocyclic compounds were synthesized and characterized, showing antibacterial and antifungal activities [, ].

N-Benzothiazol-2-yl Benzamide Derivatives

Compound Description: These derivatives were designed and evaluated as allosteric activators of human glucokinase, showcasing potential for type 2 diabetes treatment .

Nickel Complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide Derivatives

Compound Description: These nickel complexes were synthesized and characterized, exhibiting good to high activity in ethylene oligomerization upon activation with Et2AlCl .

5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide

Compound Description: These compounds were evaluated for their ability to modulate α-synuclein and tau aggregation, associated with neurodegenerative diseases . 5-Nitro-1,2-benzothiazol-3-amine showed promising activity in reducing oligomerization.

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

Compound Description: This compound, labeled with carbon-11, was developed as a PET ligand for imaging the metabotropic glutamate 1 receptor (mGlu1) in the brain [, ]. It exhibited high binding affinity for mGlu1 and showed specific binding in the cerebellum and thalamus in in vitro autoradiography and PET studies.

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Compound Description: Twelve N-Mannich bases of this pyrazolone derivative were synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities . Compounds with electron-donating groups on the phenyl ring showed significant antibacterial activity, while those with electron-withdrawing groups exhibited moderate antifungal activity.

Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides

Compound Description: These compounds were synthesized as potential anticancer agents, incorporating both tetrahydropyridine and benzimidazole pharmacophores . Two of the target molecules exhibited strong cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cell lines.

Compound Description: These three series of compounds were synthesized and evaluated for their antiproliferative activity against a panel of human tumor-derived cell lines . Compounds 4l and 9a, belonging to the first and third series, respectively, displayed potent effects against human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines.

N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide Monohydrochloride (JTC-801)

Compound Description: This novel nonpeptide antagonist was used to characterize nociceptin/orphanin FQ (Noc/OFQ)-induced pain responses . JTC-801 effectively blocked allodynia and hyperalgesia evoked by intrathecal administration of Noc/OFQ.

Imidazolidin-2-1,3-disubstituted Derivatives

Compound Description: These derivatives were developed as CYP17 inhibitors . The specific substituents on the imidazolidine ring and the aryl group at the nitrogen atom can be varied to achieve desired pharmacological properties.

N-[4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: This compound displayed robust activation of BKCa channel currents in Xenopus oocytes, acting as a novel BKCa channel modulator . Unlike other activators, DBTB-1 mainly affected the deactivation kinetics of the channel.

2-((1E,3E)-4-(6-(11C-Methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol (11C-PBB3) and 1-Fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

Compound Description: These compounds are PET tracers for imaging tau pathology in the brain [, ]. 11C-PBB3 was developed first but faced limitations due to rapid metabolism and short half-life. 18F-labeled PM-PBB3 addressed these issues, demonstrating clinical utility for imaging tau pathologies.

8-Substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties . Several compounds exhibited potent anticonvulsant and analgesic activity without showing significant toxicity.

N-(2-(2-Butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide (L)

Compound Description: This compound acts as a fluorescent chemosensor for cobalt(II) ions . Upon binding Co2+, it exhibits a significant fluorescence enhancement and a distinct color change, making it suitable for sensitive detection in biological environments.

Compound Description: These derivatives were synthesized from an azoaldehyde derivative of 5-amino-1,3,4-thiadiazole-2-thiol and 2-amino benzothiazole . The aim was to combine biologically active groups to potentially enhance and diversify their activity.

(E)-6-Methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine Derivatives

Compound Description: These derivatives were synthesized and evaluated for their in vitro anticancer and anti-infective activities . Several analogues displayed potent antibacterial and antifungal activity, while some showed promising antimalarial and cytotoxic effects.

Compound Description: These hybrid compounds were synthesized and evaluated for their cytotoxic potential against human cancer cell lines . Some compounds, particularly 3-(benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine and 3-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one, exhibited potent cytotoxicity and induced apoptosis.

Tizoxanide Pyridine Monosolvate

Compound Description: This compound is a solvate of Tizoxanide, a broad-spectrum antiparasitic drug . Its crystal structure is characterized by specific hydrogen bonding and π-π interactions between the tizoxanide molecule and the pyridine solvent molecule.

N-(Benzo[d]thiazol-2-yl)-3-(N-(2-cyanoethyl)sulfamoyl)benzamide Derivatives

Compound Description: This series of compounds were identified as potential up-regulators of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), indicating potential anti-atherosclerotic properties .

Thiouracil Derivatives Containing Benzothiazole

Compound Description: These compounds were synthesized and evaluated for their antibacterial activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis . Some derivatives showed good inhibitory activity against the tested bacterial strains.

Compound Description: These compounds were shown to enhance eNOS expression and prevent eNOS uncoupling, suggesting potential anti-atherosclerotic effects . Both compounds reduced neointima formation and atherosclerotic plaque formation in apoE-KO mice.

4-(5-Benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: This compound is a selective inhibitor of the TGF-β type I receptor kinase (ALK5) . It effectively inhibited TGF-β1-induced extracellular matrix production, suggesting its potential as an antifibrotic agent.

Properties

CAS Number

135249-30-8

Product Name

N-(1,3-benzothiazol-6-yl)benzamide

IUPAC Name

N-(1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C14H10N2OS

Molecular Weight

254.31

InChI

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17)

InChI Key

GYCSEOAIFGSAHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.